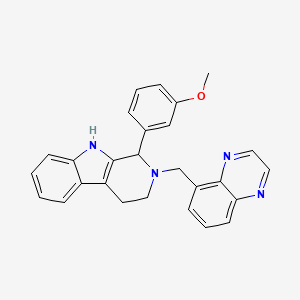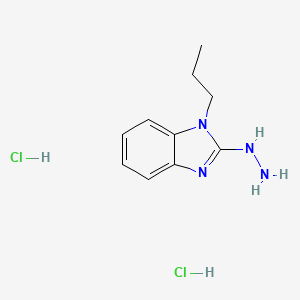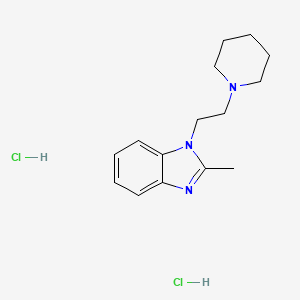![molecular formula C17H20N4O4S B6007481 4-[[2-[(2Z)-4-oxo-2-(pentan-3-ylidenehydrazinylidene)-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid](/img/structure/B6007481.png)
4-[[2-[(2Z)-4-oxo-2-(pentan-3-ylidenehydrazinylidene)-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-[(2Z)-4-oxo-2-(pentan-3-ylidenehydrazinylidene)-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a hydrazone moiety, and a benzoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[(2Z)-4-oxo-2-(pentan-3-ylidenehydrazinylidene)-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidine ring.
Hydrazone Formation: The thiazolidine intermediate is then reacted with a hydrazine derivative to form the hydrazone moiety.
Acylation: The hydrazone-thiazolidine intermediate is acylated with an appropriate acyl chloride to introduce the acetyl group.
Coupling with Benzoic Acid: Finally, the acylated intermediate is coupled with 4-aminobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[2-[(2Z)-4-oxo-2-(pentan-3-ylidenehydrazinylidene)-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
4-[[2-[(2Z)-4-oxo-2-(pentan-3-ylidenehydrazinylidene)-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[[2-[(2Z)-4-oxo-2-(pentan-3-ylidenehydrazinylidene)-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-aminobenzoic acid: A simpler compound with similar structural features but lacking the thiazolidine and hydrazone moieties.
Thiazolidine derivatives: Compounds with a thiazolidine ring but different substituents.
Hydrazone derivatives: Compounds with a hydrazone moiety but different ring structures.
Uniqueness
4-[[2-[(2Z)-4-oxo-2-(pentan-3-ylidenehydrazinylidene)-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid is unique due to its combination of a thiazolidine ring, a hydrazone moiety, and a benzoic acid group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Propriétés
IUPAC Name |
4-[[2-[(2Z)-4-oxo-2-(pentan-3-ylidenehydrazinylidene)-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-3-11(4-2)20-21-17-19-15(23)13(26-17)9-14(22)18-12-7-5-10(6-8-12)16(24)25/h5-8,13H,3-4,9H2,1-2H3,(H,18,22)(H,24,25)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKLTONIVMKMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NN=C1NC(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C(=O)O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=N/N=C\1/NC(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C(=O)O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-(1H-pyrazol-5-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6007405.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(4-methylphenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6007413.png)
![4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6007418.png)
![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6007430.png)


![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(tetrahydro-2H-pyran-3-ylmethyl)amino]nicotinamide](/img/structure/B6007449.png)
![N-(1-hydroxy-2-methylpropan-2-yl)-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B6007457.png)

![10-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE](/img/structure/B6007470.png)
![11-(1-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6007478.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(1H-1,2,4-triazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007488.png)
![[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]methanone](/img/structure/B6007502.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6007514.png)
